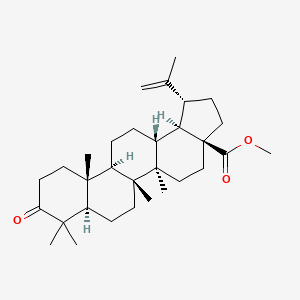

Methyl betulonate

概要

説明

メチルベチュロネートは、ベチュロン酸メチルエステルとしても知られており、ベチュリン酸から誘導されたトリテルペノイド化合物です。これは、特に白樺の樹皮に見られるさまざまな植物に自然に存在するルパン型五環式トリテルペノイドの一種です。メチルベチュロネートは、抗がん、抗ウイルス、抗酸化特性など、潜在的な生物学的活性により注目を集めています .

準備方法

合成経路と反応条件: メチルベチュロネートは、通常、ベチュリン酸から一連の化学反応によって合成されます。一般的な方法の1つは、ベチュリン酸をベチュロン酸に酸化し、その後、エステル化してメチルベチュロネートを生成することです。酸化工程は、三酸化クロムまたは過マンガン酸カリウムなどの酸化剤を使用して実施できます。エステル化工程は、ベチュロン酸とメタノールを酸触媒の存在下で反応させることにより行われます .

工業生産方法: メチルベチュロネートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、天然資源からのベチュリン酸の抽出と、それに続くメチルベチュロネートへの化学変換が含まれます。効率的な触媒と最適化された反応条件の使用により、最終製品の収率と純度が高くなります .

化学反応の分析

反応の種類: メチルベチュロネートは、以下を含むさまざまな化学反応を起こします。

酸化: メチルベチュロネートは、さらに酸化されてベチュロン酸誘導体を生成することができます。

還元: 還元反応により、メチルベチュロネートをさまざまなヒドロキシル化誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、三酸化クロムと過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。

置換: アルドール縮合反応では、しばしば、tert-ブトキシドカリウムなどの塩基とジメチルスルホキシドなどの溶媒が使用されます.

主な生成物: これらの反応から生成される主な生成物には、メチルベチュロネートのさまざまなヒドロキシル化および官能基化誘導体が含まれ、これらは強化された生物学的活性を示します .

4. 科学研究の応用

メチルベチュロネートは、幅広い科学研究の応用があります。

化学: さまざまな生物活性化合物の合成の前駆体として役立ちます。

生物学: メチルベチュロネートとその誘導体は、その潜在的な抗がん、抗ウイルス、抗酸化特性について研究されています。

医学: がんやウイルス感染症に対する新しい治療薬の開発におけるその使用を探索するための研究が進行中です。

産業: メチルベチュロネートは、強化された特性を備えた新しい材料の開発に使用されており、例えば、抗酸化活性が高まります.

科学的研究の応用

Methyl betulonate has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various bioactive compounds.

Biology: this compound and its derivatives are studied for their potential anticancer, antiviral, and antioxidant properties.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents for cancer and viral infections.

作用機序

メチルベチュロネートの作用機序には、さまざまな分子標的や経路との相互作用が関与しています。それは、アポトーシスを誘導し、細胞増殖を阻害することにより、腫瘍細胞の増殖を阻害することが知られています。この化合物は、ウイルスの複製プロセスを妨げることによって、抗ウイルス活性を示します。メチルベチュロネートの抗酸化特性は、フリーラジカルを捕捉し、細胞を酸化ストレスから保護する能力によるものです .

6. 類似の化合物との比較

メチルベチュロネートは、ベチュリン酸、ベチュリン、ベチュロン酸などの他の類似の化合物と比較されます。これらの化合物はすべて、共通のルパン型トリテルペノイド構造を共有していますが、メチルベチュロネートは、エステル化された形態により、その溶解性とバイオアベイラビリティが向上しているため、ユニークです。これは、さまざまな用途においてより汎用性の高い化合物になります .

類似の化合物:

- ベチュリン酸

- ベチュリン

- ベチュロン酸

- 23-ヒドロキシベチュリン酸

類似化合物との比較

- Betulinic acid

- Betulin

- Betulonic acid

- 23-hydroxybetulinic acid

特性

IUPAC Name |

methyl (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,28-,29+,30+,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCPTCZYFSRIGU-DSBZJMBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

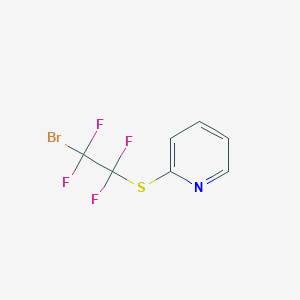

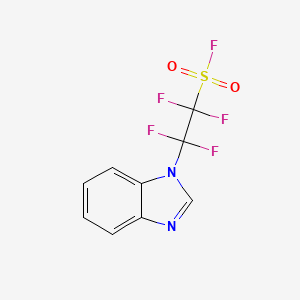

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8086912.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)

![[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride](/img/structure/B8086988.png)